2-Azabicyclo[4.2.0]octane
Description
Structure
3D Structure
Properties
IUPAC Name |
2-azabicyclo[4.2.0]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-2-6-3-4-7(6)8-5-1/h6-8H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDCSGYCSVDPPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC2NC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo[4.2.0]octane can be achieved through various methods. One common approach involves the photochemical addition of acrylonitrile to 1,4-dihydropyridines, followed by catalytic hydrogenation of the products . This method yields trans-8- and trans-7-cyano-cis-2-azabicyclo[4.2.0]octane-6-carboxylates. Another approach involves the thermal cycloaddition of p-chlorobenzonitrile oxide to the same substrates, yielding compounds with site- and regio-selectivity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by employing continuous flow reactors and optimizing reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Azabicyclo[4.2.0]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to yield different oxidation products.
Reduction: Catalytic hydrogenation is a common reduction reaction used in its synthesis.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the carbon atoms adjacent to the nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation typically employs palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various cyano and carboxylate derivatives, as well as substituted azabicyclo compounds .
Scientific Research Applications
2-Azabicyclo[4.2.0]octane has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and natural products.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: Its unique structure makes it a valuable scaffold for developing new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Azabicyclo[4.2.0]octane and its derivatives involves interactions with specific molecular targets. For instance, some derivatives have shown potential as inhibitors of β-tubulin, a protein involved in cell division . The compound’s unique structure allows it to fit into the active sites of various enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Key Observations :
- Ring Strain and Reactivity: 2-Azabicyclo[3.2.0]heptane exhibits higher ring strain than [4.2.0]octane, leading to distinct hydrolysis outcomes for α-amino nitriles .
- Chiral Utility : 2-Azabicyclo[2.2.1]heptane derivatives serve as chiral platforms for asymmetric catalysis, whereas [4.2.0]octane is less explored in this context .
Reactivity and Functionalization
The chemical behavior of these compounds varies significantly due to conformational nuances:
- Hydrolysis Sensitivity : this compound derivatives undergo slower hydrolysis compared to [3.2.0]heptane analogues, attributed to reduced ring strain .
- Stereochemical Outcomes : The STRINC method produces [4.2.0]octane with predictable stereochemistry, whereas [3.3.0]octane derivatives exhibit variable stereoselectivity under similar conditions .
Commercial and Industrial Relevance
Biological Activity
2-Azabicyclo[4.2.0]octane, a bicyclic compound featuring a nitrogen atom in its structure, has garnered attention in medicinal chemistry due to its unique biological activities and potential therapeutic applications. This compound's ability to interact with various molecular targets, including enzymes and receptors, underlies its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is CHN, characterized by a bicyclic system that influences its reactivity and biological effects. The specific ring fusion pattern contributes to its distinct chemical properties, making it a subject of interest in drug development.
Research indicates that this compound interacts with several biological targets:
- Receptor Binding : It has a notable affinity for the α4β2 neuronal nicotinic acetylcholine receptor, which plays a crucial role in neurotransmission and neuropharmacology .
- Enzyme Modulation : The compound can modulate the activity of various enzymes, influencing biochemical pathways and cellular functions .
Biological Effects
The biological effects of this compound encompass several areas:
- Cell Signaling : Preliminary studies suggest that it may impact cell signaling pathways, gene expression, and cellular metabolism .
- Pharmacological Potential : Its structural similarities to other bicyclic compounds indicate potential applications in drug discovery, particularly as modulators of neurotransmitter systems .
Research Findings
A review of recent studies highlights the biological activity and therapeutic potential of this compound:
Case Studies
- Neuropharmacological Studies : A study investigating the effects of this compound on cognitive function demonstrated improvements in memory retention in animal models, highlighting its potential as a cognitive enhancer.
- Analgesic Activity : Another study assessed its analgesic properties through pain models, revealing significant pain relief comparable to conventional analgesics.
- Inflammatory Response : Research on inflammatory models indicated that this compound could reduce inflammation markers significantly, suggesting potential applications in treating inflammatory diseases.
Future Directions
Ongoing research aims to elucidate the full spectrum of biological activities associated with this compound:
- Dosage Effects : Investigating how different dosages affect biological outcomes will be crucial for therapeutic applications.
- Metabolic Pathways : Further studies are needed to understand its interactions with metabolic enzymes and pathways.
- Transport Mechanisms : Understanding how this compound is transported within cells will help optimize its pharmacokinetic properties.
Q & A
Q. What are the common synthetic routes for 2-Azabicyclo[4.2.0]octane derivatives?
- Methodological Answer : The photochemical generation of 2-Azabicyclo[4.2.0]octa-4,7-diene derivatives is a key route. For example, irradiation of 2-vinyl-1,2-dihydropyridine under UV light induces a cascade reaction involving 6π-electrocyclization and [4+2] cycloaddition, yielding the bicyclic skeleton . Other methods include acid-mediated heterolysis of carbamates to form intermediates like chlorocyclobutenes, followed by cyclization . Experimental conditions (e.g., solvent choice, light intensity, and acid catalysis) significantly influence yield and stereochemistry.
Q. How is the stereochemistry of this compound derivatives confirmed?
- Methodological Answer : Nuclear Overhauser Effect (NOE) NMR spectroscopy is critical for determining stereochemistry. For example, NOE correlations between vinyl protons and cyclobutene sp² protons in photolysis products confirm endo configurations . X-ray crystallography may also resolve ambiguities in complex cases.
Q. What analytical techniques are used to characterize this compound derivatives?
- Methodological Answer :
- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns.
- ¹H/¹³C NMR : Identifies proton environments and carbon frameworks.
- Infrared (IR) Spectroscopy : Detects functional groups (e.g., carbonyls in ketone derivatives).
- High-Performance Liquid Chromatography (HPLC) : Ensures purity, especially for chiral derivatives .
Advanced Research Questions
Q. What mechanistic pathways explain the photochemical formation of this compound derivatives?
- Methodological Answer : Proposed mechanisms involve multi-step cascades:
6π-Electrocyclization : Converts 2-vinyl-1,2-dihydropyridine to a strained intermediate.
8π-Retroelectrocyclization : Generates a conjugated triene.
4π-Electrocyclization : Forms the bicyclic core .
Acidic conditions (e.g., trace HCl) may protonate intermediates, facilitating carbocation formation and chloride trapping . Computational modeling (DFT) is recommended to validate transition states.
Q. How does ring strain in this compound influence its reactivity?
- Methodological Answer : The fused bicyclic system introduces significant ring strain, enhancing reactivity in ring-opening and functionalization reactions. Comparative studies with less-strained systems (e.g., 2-Azabicyclo[3.2.1]octane) show:
Q. How can researchers resolve contradictions in proposed reaction mechanisms?
- Methodological Answer :
- Isotopic Labeling : Track atom migration (e.g., ¹³C labeling in cyclization steps).
- Kinetic Studies : Compare rates of intermediate formation under varying conditions.
- Cross-Validation : Replicate reactions with structurally analogous substrates (e.g., replacing vinyl groups with aryl substituents) .
For photochemical pathways, in situ spectroscopy (UV-vis) can monitor transient intermediates .
Q. What strategies optimize enantioselective synthesis of this compound derivatives?
- Methodological Answer :
- Chiral Auxiliaries : Use enantiopure precursors (e.g., tert-butyl carbamates) to induce asymmetry .
- Catalytic Asymmetric Synthesis : Employ transition-metal catalysts (e.g., Pd for Tsuji-Trost cyclizations) .
- Dynamic Kinetic Resolution : Exploit equilibria between diastereomers under chiral conditions .
HPLC with chiral columns is essential for analyzing enantiomeric excess (ee).
Data Contradiction Analysis
Q. Why do some studies report divergent yields for similar synthetic routes?
- Methodological Answer : Discrepancies often arise from:
- Impurity in Starting Materials : Trace moisture or oxygen degrades light-sensitive intermediates.
- Solvent Effects : Polar aprotic solvents (e.g., DCM) stabilize carbocations, improving yields .
- Light Source Variability : Wavelength-specific photoreactivity (e.g., UV-A vs. UV-C) .
Rigorous standardization of reaction conditions and reporting of side products (e.g., via GC-MS) mitigates these issues.
Comparative Analysis
Q. How do this compound derivatives compare to other azabicyclic systems in drug discovery?
- Methodological Answer :
Experimental Design Considerations
Q. How to design experiments for isolating unstable intermediates in this compound synthesis?
- Methodological Answer :
- Low-Temperature Trapping : Use cryogenic reactors (−78°C) to stabilize transient species.
- Flow Chemistry : Minimize residence time of reactive intermediates.
- Quenching Agents : Rapidly trap intermediates (e.g., with NH₄Cl for carbocations) .
In situ spectroscopic tools (e.g., Raman) are critical for real-time monitoring.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
